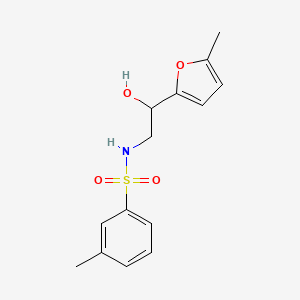

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide

CAS No.: 1226430-67-6

Cat. No.: VC4383014

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226430-67-6 |

|---|---|

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.35 |

| IUPAC Name | N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17NO4S/c1-10-4-3-5-12(8-10)20(17,18)15-9-13(16)14-7-6-11(2)19-14/h3-8,13,15-16H,9H2,1-2H3 |

| Standard InChI Key | FCDHUJZXVVPFPN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O |

Introduction

Synthesis of Sulfonamides

Sulfonamides are typically synthesized through the reaction of a sulfonamide group with an amine. This process involves the use of sulfonyl chlorides, which react with amines to form sulfonamides. The synthesis can be tailored to introduce various functional groups, allowing for the creation of diverse compounds with different biological activities.

Biological Activities of Sulfonamides

-

Anticancer Activity: Some sulfonamide derivatives have shown promising anticancer activity by inhibiting carbonic anhydrase enzymes, which are involved in tumor growth and metastasis .

-

Anti-inflammatory Activity: Certain sulfonamides exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.

Related Compounds and Their Activities

While specific data on N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide is not available, related compounds provide insight into potential biological activities:

-

5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: These compounds have shown significant anticancer activity, inducing apoptosis in cancer cell lines .

-

Furanones and Tetrahydrofurfuryl Derivatives: These compounds are used as flavorings and have been assessed for safety in animal feed. They are generally considered safe at specific concentrations .

Potential Applications and Future Research

Given the diverse biological activities of sulfonamides, N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide could potentially be explored for various therapeutic applications. Future research should focus on synthesizing this compound and evaluating its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Data Table: Biological Activities of Related Sulfonamides

| Compound Type | Biological Activity | IC50 Values (μM) |

|---|---|---|

| 5-Substituted 2-(Arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | Anticancer | 34-36 (HCT-116, HeLa) |

| Carbonic Anhydrase Inhibitors | Anticancer | Varies by compound |

| Anti-inflammatory Sulfonamides | Anti-inflammatory | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume